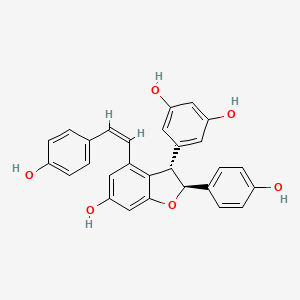

(+)-cis-epsilon-Viniferin

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H22O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1-/t27-,28+/m0/s1 |

InChI Key |

FQWLMRXWKZGLFI-VDPVFUKISA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution in Botanical Sources

Primary Plant Families and Species Bearing (+)-cis-epsilon-Viniferin

The distribution of this compound is widespread, yet concentrated in specific botanical families and genera.

The Vitaceae family, especially the genus Vitis, is a primary source of epsilon-viniferin (B1682455). mdpi.com It is found in various parts of the grapevine (Vitis vinifera), including the leaves, stems, roots, and berries. mdpi.comresearchgate.netmdpi.com Research has also identified its presence in other Vitis species such as Vitis thunbergii, Vitis coignetiae, and Vitis davidii. nih.govthegoodscentscompany.commagtechjournal.com

Beyond the Vitis genus, this compound has been isolated from a diverse array of other plant genera:

Cyphostemma : Found in the roots of Cyphostemma crotalarioides. nih.gov

Paeonia : Identified in Paeonia lactiflora and the seeds of Paeonia suffruticosa. thegoodscentscompany.comwikipedia.org

Shorea : Isolated from the tree bark of Shorea seminis and Shorea roxburghii. wikidata.orgresearchgate.net

Dipterocarpus : Found in the tree bark of Dipterocarpus hasseltii. nih.gov

Caragana : Present in Caragana chamlagu and Caragana sinica. magtechjournal.comacs.org

Gnetum : Detected in various Gnetum species, including Gnetum hainanense, Gnetum klossii, and Gnetum montanum. thegoodscentscompany.comchemfaces.combiodeep.cn

Table 1: Botanical Sources of this compound

| Family | Genus | Species |

|---|---|---|

| Vitaceae | Vitis | Vitis vinifera, Vitis thunbergii, Vitis coignetiae, Vitis davidii |

| Vitaceae | Cyphostemma | Cyphostemma crotalarioides |

| Paeoniaceae | Paeonia | Paeonia lactiflora, Paeonia suffruticosa |

| Dipterocarpaceae | Shorea | Shorea seminis, Shorea roxburghii |

| Dipterocarpaceae | Dipterocarpus | Dipterocarpus hasseltii |

| Fabaceae | Caragana | Caragana chamlagu, Caragana sinica |

| Gnetaceae | Gnetum | Gnetum hainanense, Gnetum klossii, Gnetum montanum |

Tissue-Specific Localization within Plants

The accumulation of this compound is not uniform throughout the plant. In grapevines (Vitis vinifera), it is primarily concentrated in the woody parts, such as the stems and roots. mdpi.com It is also found in the leaves and, to a lesser extent, in the berries and seeds. mdpi.comsemanticscholar.org This localization suggests a role in defending the plant's structural tissues.

Influence of Environmental Factors and Elicitation on Biosynthesis and Accumulation

The production of this compound, like other stilbenoids, is significantly influenced by environmental stressors and external stimuli, known as elicitors. mdpi.com These factors can trigger the plant's defense mechanisms, leading to increased biosynthesis and accumulation of the compound.

Key influencing factors include:

UV Radiation: Exposure to ultraviolet light, particularly UV-C, is a potent elicitor of stilbene (B7821643) production in grapevines. mdpi.comthegoodscentscompany.com This includes the isomerization of trans-resveratrol to form viniferins.

Fungal Infection: Pathogen attack, such as infection by Botrytis cinerea or Plasmopara viticola, stimulates the synthesis of phytoalexins, including epsilon-viniferin, in grapevine leaves. magtechjournal.com

Mechanical Stress: Wounding or other forms of mechanical damage can induce the production of stilbenoids as a defense response. mdpi.com

Chemical Elicitors: Application of substances like methyl jasmonate to plant cell cultures has been shown to enhance the production of viniferins. researchgate.net

Physical Elicitors: Low-energy ultrasound has also been demonstrated to increase the accumulation of various stilbenes, including epsilon-viniferin, in grapevine cell suspensions. mdpi.comresearchgate.net

Temperature: High temperatures have been observed to increase viniferin (B1239022) content in grape berries. mdpi.com

Table 2: Factors Influencing this compound Biosynthesis

| Factor | Type | Effect |

|---|---|---|

| UV Radiation | Abiotic | Induces biosynthesis and isomerization |

| Fungal Infection | Biotic | Stimulates production as a phytoalexin |

| Mechanical Stress | Abiotic | Induces defense response and synthesis |

| Methyl Jasmonate | Chemical Elicitor | Enhances production in cell cultures |

| Ultrasound | Physical Elicitor | Increases accumulation in cell suspensions |

| High Temperature | Abiotic | Increases content in grape berries |

Biosynthesis Pathways and Enzymatic Mechanisms

Precursor Role of Resveratrol (B1683913) in Stilbenoid Dimerization

(+)-cis-epsilon-Viniferin is a stilbenoid, a class of natural phenolic compounds, and is specifically a dimer of resveratrol. mdpi.com Its biosynthesis is intrinsically linked to resveratrol, which serves as the fundamental building block. The formation of ε-viniferin and other resveratrol oligomers is believed to occur through the oxidative coupling of resveratrol units. This process is initiated by the generation of phenoxyl radicals from resveratrol molecules. nih.govacs.org

The dimerization of resveratrol can proceed through various regioisomeric pathways, with the 8–10′ coupling leading to the formation of ε-viniferin. nih.gov Another common pathway is the 3–8′ coupling, which results in the isomer δ-viniferin. nih.gov The prevalence of the 8–10′ dihydrobenzofuran structure in numerous resveratrol oligomers suggests that ε-viniferin is a key intermediate in the biosynthesis of a large family of these compounds. acs.org In Vitaceous plants, the (+)-isomer of ε-viniferin is typically produced, and this specific stereoisomer is considered a major intermediate for the formation of more complex oligomers. mdpi.com

The initial synthesis of resveratrol itself begins with the amino acid phenylalanine. mdpi.com Phenylalanine is converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. mdpi.com Following this, p-coumaroyl CoA is formed and subsequently condensed with malonyl CoA in a reaction catalyzed by stilbene (B7821643) synthase to produce trans-resveratrol. mdpi.com This trans-resveratrol is the direct precursor that undergoes dimerization to form various viniferins, including this compound.

Enzymatic Catalysis in Oxidative Coupling

The oxidative dimerization of resveratrol into this compound is not a spontaneous process but is catalyzed by specific enzymes. These enzymes facilitate the formation of phenoxyl radicals, which are crucial for the coupling reaction.

Role of Laccase Enzymes

Laccase enzymes (p-diphenol:dioxygen oxidoreductases) are known to be involved in the oxidative coupling of phenolic compounds, including the dimerization of resveratrol. apsnet.orgnih.gov These copper-containing enzymes catalyze the oxidation of phenols, leading to the formation of radicals. nih.gov In the context of this compound biosynthesis, laccases facilitate the generation of resveratrol phenoxyl radicals, which then couple to form the dimer. researchgate.net The laccase from Botrytis cinerea, a fungus that infects grapevines, has been shown to catalyze the dimerization of resveratrol to produce δ-viniferin. google.com While the direct role of plant laccases in ε-viniferin synthesis is not as well-described, their ability to condense resveratrol suggests a potential involvement in the formation of various resveratrol dimers. researchgate.net The synthesis of (Z)-epsilon-Viniferin can be achieved through the use of laccase enzymes to catalyze the oxidative coupling of resveratrol under mild conditions. evitachem.com

Involvement of Peroxidases (e.g., Horseradish Peroxidase)

Peroxidases are another class of enzymes that play a significant role in the oxidative dimerization of resveratrol. sci-hub.se Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, has been demonstrated to catalyze the biotransformation of trans-resveratrol into its dimers, including ε-viniferin and δ-viniferin. sci-hub.senih.govnih.gov Studies have shown that HRP can mediate the cross-trimerization of ε-viniferin and resveratrol, further highlighting its role in the synthesis of more complex stilbenoid oligomers. acs.org The enzymatic reaction is suitable for preparing complex resveratrol oligomers. nih.gov

Mechanistic Insights into Phenoxyl Radical Intermediates

The biosynthesis of resveratrol oligomers, including this compound, is proposed to proceed through phenoxyl radical intermediates. nih.govchemrxiv.org This mechanism involves the single-electron oxidation of the phenolic hydroxyl groups of resveratrol, generating phenoxyl radicals. nih.gov These radicals are resonance-stabilized, allowing for delocalization of the unpaired electron across the molecule. nih.gov

The coupling of these radicals can occur at different positions, leading to various dimer structures. For the formation of ε-viniferin, the coupling occurs between the C8 position of one resveratrol radical and the C10′ position of another. nih.gov This is just one of several possible regioisomeric coupling modes, which also include 8–8′ and 3–8′ linkages. acs.org The specific regio- and stereoselectivity observed in nature is thought to be controlled by dirigent proteins, which guide the coupling of the phenoxyl radicals. nih.govchemrxiv.org In the absence of such enzymatic control, a mixture of products can be formed, with the C3-C8' coupling product, δ-viniferin, often being the major product in biomimetic synthesis. nih.gov

De Novo Synthesis in Plant Defense Mechanisms (Phytoalexin Induction)

Stilbenoids, including resveratrol and its derivatives like this compound, are synthesized by plants as phytoalexins. nih.gov Phytoalexins are antimicrobial compounds produced de novo by plants in response to biotic and abiotic stresses, such as fungal infections, UV radiation, or chemical elicitors. mdpi.comnih.gov

The accumulation of ε-viniferin is observed in grapevine leaves and cell cultures following exposure to various stressors. For instance, treatment of grapevine leaves with chitosan (B1678972) oligomers, which are known elicitors of plant defense responses, leads to the accumulation of trans- and cis-resveratrol (B22520) and their derivatives, including ε-viniferin. nih.gov Similarly, UV irradiation of grapevine cell cultures induces the de novo synthesis of stilbenes, including ε-viniferin. mdpi.com This induction of stilbene biosynthesis is a key part of the plant's induced resistance mechanisms. mdpi.com The application of elicitors like methyl jasmonate to grapevine cell suspensions has also been shown to enhance the production of viniferins. researchgate.net These findings underscore the role of this compound as a component of the plant's chemical defense arsenal (B13267).

Synthetic Methodologies and Chemoenzymatic Approaches for Research

Chemical Synthesis Strategies for (+)-cis-epsilon-Viniferin Analogs

Chemical synthesis offers a viable alternative to the arduous process of natural product isolation, providing a pathway to produce not only the natural compound but also a variety of its analogs for structure-activity relationship studies. The primary strategy involves the oxidative dimerization of its monomer, resveratrol (B1683913).

The synthesis of ε-viniferin is commonly achieved through the oxidative coupling of resveratrol. nih.gov Various metal catalysts have been employed to facilitate this transformation. Early attempts utilizing iron(III) chloride hexahydrate (FeCl₃·6H₂O) as the oxidizing agent were met with limited success. nih.govsemanticscholar.org While the desired product was formed, the reaction was plagued by very low and inconsistent yields and the formation of a significant amount of inseparable adducts. nih.govsemanticscholar.org

To overcome these limitations, alternative catalysts were investigated. Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O) emerged as a more effective oxidant for this reaction. nih.govsemanticscholar.org A novel method involves treating trans-resveratrol with RuCl₃·H₂O in a methanol (B129727)/water mixture, which induces an oxidative cyclization to form (±)-ε-viniferin. frontiersin.org This approach has been reported to provide improved and more consistent results, making it more suitable for producing the compound on a larger scale for research purposes. nih.govfrontiersin.org

A significant hurdle in the chemical synthesis of ε-viniferin is achieving high yields and controlling stereoselectivity. The use of catalysts like FeCl₃ often leads to a mixture of products, with δ-viniferin sometimes being the major product instead of the desired ε-viniferin, highlighting a challenge in regioselectivity. mdpi.com For example, one study reported that the reaction with FeCl₃ in acetone (B3395972) yielded 97% δ-viniferin and less than 1% ε-viniferin. mdpi.com

Furthermore, these oxidative coupling reactions typically produce a racemic mixture, meaning both the (+) and (-) enantiomers are formed in equal amounts, denoted as (±)-ε-viniferin. frontiersin.org This lack of stereoselectivity requires subsequent resolution steps if a single enantiomer, such as this compound, is desired.

Another challenge lies in the purification of the final product. The multiple hydroxyl groups on the ε-viniferin molecule make it highly polar, complicating its isolation via standard chromatographic techniques. semanticscholar.org A strategic workaround involves the acetylation of the crude product mixture to form penta-acetylated (±)-ε-viniferin. This less polar derivative is more easily purified by flash column chromatography. Subsequent deacetylation using potassium hydroxide (B78521) (KOH) in methanol can then yield the pure (±)-ε-viniferin with excellent yield for this final step (88%). semanticscholar.org

Enzymatic and Biotransformation Routes for Production

Enzymatic methods present an alternative to chemical synthesis, often providing higher specificity under milder reaction conditions. These approaches leverage enzymes like transferases and oxidases to produce ε-viniferin and its derivatives.

Glucosyltransferases are enzymes that catalyze the transfer of a glucose moiety to a substrate. While direct glycosylation of ε-viniferin is studied, much of the research focuses on the glycosylation of its precursor, resveratrol. In grapevines, enzyme-mediated glycosylation of resveratrol to produce piceid is a competing pathway to its oxidative dimerization into viniferins. researchgate.net However, research has also demonstrated the synthesis of ε-viniferin glycosides using glucosyltransferase from Phytolacca americana, indicating that these enzymes can indeed act on the dimer to create new analogs. thegoodscentscompany.com Additionally, the metabolites of ε-viniferin in humans and rats are primarily glucuronides and sulfates, which are formed through reactions mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. mdpi.com

The dimerization of resveratrol to form viniferins can be accomplished in vitro using oxidative enzymes. Peroxidases, such as horseradish peroxidase (HRP), and laccase enzymes are capable of catalyzing the oxidative coupling of resveratrol. acs.orgevitachem.com These enzymatic reactions can generate resveratrol dimers, although they were first noted to inadvertently produce δ-viniferin during attempts to synthesize ε-viniferin. acs.orggoogle.com Laccase-mediated dimerization is considered an environmentally favorable method as it proceeds under mild, aqueous conditions at room temperature. evitachem.com This enzymatic approach is a key area of research for developing more controlled and sustainable production methods for ε-viniferin. researchgate.net

Comparison of Natural Isolation and Synthetic Production Yields for Research Purposes

For research applications, the method of obtaining this compound is dictated by the required quantity and purity. While natural sources like grapevine roots contain the desired compound, the yields are often too low for extensive study. nih.gov

| Method | Advantages | Disadvantages | Suitability for Research |

| Natural Isolation | Yields the specific, optically active (+)-enantiomer. | Very low yields; scarcity of plant source material makes scaling up impossible. nih.gov | Suitable for initial discovery and characterization but impractical for large-scale studies. |

| Chemical Synthesis (FeCl₃) | Uses readily available starting material (resveratrol). | Very low and inconsistent yields; produces many inseparable byproducts. nih.govsemanticscholar.org | Generally unsuitable due to low yield and purification difficulties. |

| Chemical Synthesis (RuCl₃) | Improved, scalable, and more economical yields compared to other methods. nih.govfrontiersin.org | Produces a racemic mixture requiring further resolution; purification can be challenging. semanticscholar.orgfrontiersin.org | Highly suitable for producing large quantities needed for extensive in vitro and in vivo research. semanticscholar.org |

| Enzymatic Synthesis | High specificity; environmentally friendly (mild conditions). evitachem.com | Can be costly; enzyme stability and activity can be limiting factors. | Promising for sustainable production, particularly for creating specific derivatives. |

The primary challenge with natural isolation is scalability. Researchers have found it impossible to scale up the purification from grapevine roots due to the limited availability of the source material. nih.gov In contrast, chemical synthesis, particularly the improved methods using ruthenium chloride, is described as economical and suitable for large-scale production. semanticscholar.orgfrontiersin.org Although early synthetic attempts were hampered by low yields, modern protocols offer a reliable supply of the compound, which is critical for advancing research beyond preliminary studies. nih.govnih.gov

Analytical Techniques for Research and Structural Characterization

Chromatographic Separations for Isolation and Purification

Chromatography is a cornerstone for isolating (+)-cis-epsilon-Viniferin from natural sources like grapevines and wine. Various techniques are employed, often in succession, to achieve high levels of purity.

High-Performance Liquid Chromatography (HPLC) is a principal technique for both the analysis and purification of this compound. Reversed-phase HPLC, typically using a C18 column, is frequently utilized to separate stilbenoids based on their polarity. For instance, a multi-step purification process to isolate this compound from Algerian red wine involved an initial column chromatography step, followed by Centrifugal Partition Chromatography (CPC), and finally, semi-preparative reversed-phase HPLC to yield the pure compound. researchgate.net

The method's high resolution allows for the separation of closely related isomers, such as trans- and cis-epsilon-viniferin. researchgate.net Analytical HPLC systems coupled with Diode Array Detection (DAD) enable the quantification of these compounds in various samples, with concentrations of cis-epsilon-viniferin in some North African wines ranging from 0.10 to 1.12 mg/L. researchgate.net Preparative HPLC is also employed to obtain high-purity ε-viniferin (>95%) for further research and biological assays. semanticscholar.org

Table 1: Examples of HPLC Applications for ε-Viniferin

| Application | Chromatographic Mode | Details | Source |

|---|---|---|---|

| Isolation | Semi-preparative RP-HPLC | Final purification step for this compound from wine. | researchgate.net |

| Quantification | Analytical RP-HPLC-DAD | Determination of cis-epsilon-viniferin concentrations in wine. | researchgate.net |

| Purification | Preparative HPLC | To obtain high-purity (>95%) ε-viniferin from crude extracts. | semanticscholar.org |

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of analytes. This makes it particularly suitable for the purification of natural products like stilbenoids. researchgate.netmagtechjournal.com CPC has been effectively used as an intermediary step in the purification of this compound from wine, positioned between initial column chromatography and a final HPLC polishing step. researchgate.net In other applications, CPC was used to fractionate grapevine shoot extracts to obtain fractions enriched with ε-viniferin, using a two-phase solvent system composed of heptane, ethyl acetate, methanol (B129727), and water. nih.gov The development of hybrid elution systems for CPC, sometimes coupled directly to mass spectrometry, has further enhanced its efficiency in purifying stilbenoids. magtechjournal.com

High-Speed Countercurrent Chromatography (HSCCC) is another form of liquid-liquid partition chromatography that excels in the preparative separation and purification of natural compounds. researchgate.net It has been successfully applied to purify significant quantities of various stilbenes from the roots of Vitis vinifera. In one reported method, a one-step HSCCC separation yielded 18.7 mg of ε-viniferin with a purity of 94.37% from 241 mg of a crude sample. researchgate.net The technique's success relies on the selection of a suitable quaternary solvent system, such as chloroform–methanol–n-butanol–water (4:3:0.05:2, v/v), which allows for efficient partitioning and separation of the target compounds. researchgate.net

Spectroscopic Elucidation Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including this compound.

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. The structure of cis-epsilon-viniferin was first elucidated using ¹H NMR and 2D correlation spectroscopy. researchgate.net

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon skeleton, indicating the number and type of carbon atoms (methyl, methylene, methine, quaternary). sci-hub.sencl.edu.tw

2D NMR Techniques are crucial for assembling the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons. acs.orgemerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular framework by connecting different spin systems. acs.orgemerypharma.comcolumbia.edu

Other 2D techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, which is critical for determining the relative stereochemistry of the molecule. acs.orgmdpi.commdpi.com

These techniques, used in combination, allowed for the confirmation of the proposed structures of related viniferins and are the standard for characterizing newly isolated stilbenoids. acs.org

Table 2: Application of NMR Techniques in Stilbenoid Structural Elucidation

| NMR Experiment | Purpose | Source |

|---|---|---|

| ¹H NMR | Determines proton environments and couplings. Used for initial elucidation of cis-ε-viniferin. | researchgate.net |

| ¹³C NMR | Characterizes the carbon skeleton of the molecule. | sci-hub.sencl.edu.tw |

| HSQC | Correlates directly attached ¹H and ¹³C nuclei. | acs.orgemerypharma.com |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations to establish connectivity. | acs.orgemerypharma.com |

| COSY | Identifies coupled protons (¹H-¹H correlations). | mdpi.com |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is often coupled with a liquid chromatography (LC) system for the analysis of complex mixtures.

LC-ESI/MS (Liquid Chromatography-Electrospray Ionization/Mass Spectrometry) is a commonly used configuration. The LC separates the compounds, which are then ionized by ESI before entering the mass spectrometer. This method has been used for the structural identification of ε-viniferin and its metabolites. sci-hub.semdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the molecular formula. tubitak.gov.tr

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is used to obtain structural information through the fragmentation of a selected parent ion. The resulting fragmentation pattern is often unique to a specific compound and can be used for its identification, as was done for the characterization of cis-epsilon-viniferin in kiwifruit extracts. tubitak.gov.tr

MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry) has also been used in some studies for the identification of cis-epsilon-viniferin isolated from wine. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-epsilon-viniferin |

| δ-viniferin |

| α-viniferin |

| Resveratrol (B1683913) |

| Heptane |

| Ethyl acetate |

| Methanol |

| Water |

| Chloroform |

Quantitative Analysis and Purity Assessment for Research Applications

The accurate quantification and purity assessment of this compound are crucial for the reliability and reproducibility of research findings. Various analytical techniques have been developed and optimized for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors being the most prevalent methods.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the quantitative analysis of stilbenes, including ε-viniferin isomers, in different matrices such as wine and plant extracts. researchgate.netnih.gov For instance, a study on Brazilian red wines utilized an HPLC-DAD system to quantify several stilbenes, reporting ε-viniferin concentrations. nih.gov The detection is typically performed at wavelengths of 286 nm for cis isomers and 306 nm for trans isomers. acs.org The purity of isolated compounds is also commonly assessed by HPLC, with analytical standards often having a purity of ≥98%. extrasynthese.com

For enhanced sensitivity and selectivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. A validated LC-MS/MS method for trans-ε-viniferin in mouse plasma demonstrated a lower limit of quantification (LLOQ) of 5 ng/mL, with a linear range of 5–2500 ng/mL. researchgate.net This technique utilizes selected reaction monitoring (SRM) to specifically detect the parent ion and its characteristic fragment ions, ensuring high specificity. For example, the transition of m/z 455.10 → 215.05 is monitored for trans-ε-viniferin. researchgate.net Similarly, UHPLC coupled to a triple-quadrupole mass spectrometer (UHPLC-QqQ) using Multiple Reaction Monitoring (MRM) has been optimized for the quantitative analysis of bioactive grapevine stilbenes, including ε-viniferin. mdpi.com

The purity of isolated ε-viniferin can be determined through a combination of chromatographic and spectroscopic methods. Following isolation procedures like centrifugal partition chromatography, the purity of the collected fractions is often assessed by HPLC-DAD. researchgate.net For structural confirmation and to ensure no co-eluting impurities are present, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry are indispensable. researchgate.netmdpi.com

Below is a table summarizing the parameters of a typical quantitative analysis method for ε-viniferin.

| Parameter | Method | Details | Reference |

| Instrumentation | LC-MS/MS | Triple quadrupole mass spectrometer | researchgate.net |

| Column | Eclipse Plus C18 | 100 x 4.6 mm, 1.8-μm | researchgate.net |

| Mobile Phase | Acetonitrile (B52724) & Water | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (60:40 v/v) | researchgate.net |

| Flow Rate | 0.5 mL/min | - | researchgate.net |

| Detection Mode | Positive Ion Mode | Selected Reaction Monitoring (SRM) | researchgate.net |

| Transition | m/z 455.10 → 215.05 | For trans-ε-viniferin | researchgate.net |

| LLOQ | 5 ng/mL | In mouse plasma | researchgate.net |

| Linear Range | 5–2500 ng/mL | r ≥ 0.9949 | researchgate.net |

Optimized Sample Preparation Techniques for Analytical Research

The quality and accuracy of analytical results for this compound are highly dependent on the sample preparation process. The primary goals of sample preparation are to efficiently extract the analyte from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique often depends on the source material, such as grapevine canes, wine, or biological fluids.

For solid samples like grapevine canes, a crucial initial step is drying. Studies have shown that the drying method significantly impacts the final measured content of stilbenes. For instance, slow drying of grapevine canes at room temperature was found to result in a higher stilbene (B7821643) content compared to lyophilisation (freeze-drying), suggesting that metabolic processes leading to stilbene synthesis may continue post-harvest. agriculturejournals.cz Following drying, the material is typically ground into a fine powder to increase the surface area for extraction.

Extraction is commonly performed using organic solvents. A mixture of methanol and water (e.g., 80:20, v/v) is frequently used for extracting stilbenes from plant tissues. nih.gov Other solvent systems, such as ethanol-water mixtures or acetone-water, have also been employed. google.com Microwave-Assisted Solvent Extraction (MASE) has been explored as a sustainable and efficient method for extracting bioactive compounds from vineyard pruning wood. frontiersin.org

For liquid samples like wine or plasma, sample preparation often involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE). In the analysis of ε-viniferin in plasma, a common method involves precipitating proteins by adding a cold organic solvent like methanol or acetonitrile. researchgate.netnih.gov The supernatant is then separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the analytical system. nih.gov

Filtration is a critical final step before chromatographic analysis to protect the analytical column from particulate matter. However, researchers have found that the choice of filter material can significantly affect the quantification of ε-viniferin. Some filter materials can adsorb the compound, leading to artificially low measurements. Therefore, filter compatibility must be carefully validated. google.com

The table below outlines a typical sample preparation workflow for the analysis of ε-viniferin from grapevine canes.

| Step | Technique | Description | Purpose | Reference |

| 1. Drying | Room Temperature Drying | Samples are dried slowly over an extended period (e.g., three months). | To preserve and potentially enhance stilbene content. | agriculturejournals.cz |

| 2. Grinding | Mechanical Grinding | The dried canes are ground into a fine powder. | To increase the surface area for efficient extraction. | google.com |

| 3. Extraction | Solvent Extraction | The powdered sample is extracted with a solvent mixture (e.g., methanol/water). | To solubilize ε-viniferin and other stilbenes from the plant matrix. | nih.gov |

| 4. Purification | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | The crude extract is passed through an SPE cartridge or partitioned between immiscible solvents. | To remove interfering compounds like pigments and sugars. | researchgate.net |

| 5. Filtration | Membrane Filtration | The purified extract is passed through a compatible membrane filter (e.g., 0.45 µm). | To remove particulate matter before HPLC/UPLC injection. | acs.org |

| 6. Concentration | Evaporation | The solvent is evaporated under vacuum (e.g., using a SpeedVac). | To concentrate the analyte to a detectable level. | nih.gov |

| 7. Reconstitution | Solvent Reconstitution | The dried residue is redissolved in the mobile phase or a compatible solvent. | To prepare the final sample for injection. | nih.gov |

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Models

Antioxidant Modulatory Mechanisms

(+)-cis-epsilon-Viniferin, a resveratrol (B1683913) dimer, has been the subject of various studies to elucidate its biological activities, particularly its role as an antioxidant. The compound exhibits its antioxidant effects through multiple mechanisms, including the direct neutralization of harmful free radicals and the reinforcement of the body's own antioxidant defense systems. These actions help protect cells from the detrimental effects of oxidative stress.

This compound has demonstrated the ability to directly scavenge various reactive oxygen species. Its efficacy has been evaluated using several in vitro antioxidant assays. For instance, ε-viniferin has shown a capacity to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for assessing antioxidant activity. mdpi.comnih.gov In one study, the DPPH radical scavenging capacity of ε-viniferin was found to be comparable to that of its well-known monomer, resveratrol. mdpi.com

Beyond DPPH, extracts rich in stilbenoids, including trans-ε-viniferin, have been shown to effectively scavenge hydroxyl, galvinoxyl, and superoxide free radicals in a dose-dependent manner. nih.govresearchgate.net Specifically, trans-ε-viniferin was identified as having the best antioxidant capacity in a polar system for scavenging superoxide anions (O₂⁻), with a reported half-maximal inhibitory concentration (IC₅₀) of 0.14 mM. nih.gov This direct radical-scavenging action is a key component of its antioxidant profile, allowing it to neutralize potentially damaging oxidants.

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| ε-Viniferin | 80.12 ± 13.79 | mdpi.com |

| Resveratrol | 81.92 ± 9.17 | mdpi.com |

In addition to directly neutralizing free radicals, ε-viniferin contributes to antioxidant defense by bolstering the activity of endogenous antioxidant enzymes. Research in preclinical models has shown that treatment with a combination of ε-viniferin and resveratrol can modulate the activity of key enzymes involved in managing oxidative stress. mdpi.com

In a study on rats with thioacetamide-induced acute liver failure, the administration of these stilbenes helped restore the activities of catalase (CAT) and glutathione S-transferase (GST), which were reduced by the toxin. mdpi.comresearchgate.net While superoxide dismutase (SOD) activity was increased by the toxin, the stilbene (B7821643) treatment returned its levels to near those of the control group. mdpi.com This modulation of critical antioxidant enzymes demonstrates a more indirect but equally important mechanism by which ε-viniferin helps maintain cellular redox balance. mdpi.com This upregulation of the cellular defense machinery enhances the cell's ability to cope with oxidative insults. nih.gov

| Enzyme | Effect of Toxin (TAA) | Effect of Toxin + Stilbene Treatment | Source |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased | Decreased to control levels | mdpi.com |

| Catalase (CAT) | Reduced | Restored to control levels | mdpi.com |

| Glutathione S-Transferase (GST) | Reduced | Restored to control levels | mdpi.com |

By scavenging ROS and enhancing enzymatic defenses, ε-viniferin effectively protects cells against oxidative damage. In preclinical studies, it has been shown to mitigate damage to crucial biomolecules like DNA and lipids. For example, in a rat model of liver injury, a combination of ε-viniferin and resveratrol significantly reduced the DNA damage caused by the hepatotoxin thioacetamide. mdpi.com The treatment also led to a significant decrease in lipid peroxidation. mdpi.com

Furthermore, in cellular models of Parkinson's disease, viniferin (B1239022) demonstrated a protective effect on dopaminergic neurons against cytotoxicity and apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA), a process heavily mediated by oxidative stress. unife.it Similarly, a stilbenoid-rich extract from Vitis vinifera roots, containing trans-ε-viniferin, was found to protect cultured cells from DNA damage induced by hydrogen peroxide. nih.gov These findings highlight the compound's potential to prevent or reduce the cellular damage that underlies various pathological conditions. researchgate.net

Anti-inflammatory Molecular Pathways

Chronic inflammation is closely linked with oxidative stress and is a key factor in many diseases. researchgate.net Epsilon-viniferin (B1682455) has been shown to possess anti-inflammatory properties by intervening in key molecular pathways that govern the inflammatory response.

Epsilon-viniferin can modulate the production and release of inflammatory signaling molecules, including cytokines and chemokines. In a co-culture system of microglia and neuronal cells, viniferin was able to counteract the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 alpha (IL-1α). nih.gov By dampening the release of these mediators from activated microglia, viniferin helped reduce neurotoxicity. unife.itnih.gov

In a rat model of liver failure, a combination treatment of ε-viniferin and resveratrol downregulated the expression of the pro-inflammatory cytokine TNF-α while upregulating the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com This ability to shift the balance from a pro-inflammatory to an anti-inflammatory state is a crucial aspect of its mechanism of action. nih.gov

The anti-inflammatory effects of ε-viniferin are also mediated through the inhibition of key enzymes that synthesize inflammatory mediators. Studies have shown that a combination of ε-viniferin and resveratrol can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a significant role in the inflammatory process. mdpi.com The iNOS enzyme produces large amounts of nitric oxide, a key inflammatory mediator, while COX-2 is responsible for producing prostaglandins that contribute to inflammation and pain. mdpi.com The ability of ε-viniferin and related stilbenoids to suppress the expression and activity of these enzymes is a significant mechanism underlying their anti-inflammatory effects. nih.govnih.gov

Cellular Anti-proliferative and Pro-apoptotic Effects in Disease Models

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines in preclinical studies. Research indicates that this natural resveratrol dimer can impede the growth of malignant cells, suggesting its potential as a noteworthy anti-cancer agent.

In the context of brain tumors, particularly glioblastoma, this compound has been shown to inhibit the proliferation of C6 glioma cells. Studies reveal that its efficacy is both dose- and time-dependent. When used in combination with the conventional chemotherapeutic drug cisplatin (B142131), this compound enhances the anti-proliferative effect, allowing for lower concentrations of cisplatin to achieve significant growth inhibition nih.govnih.gov.

The compound's activity extends to hepatocellular carcinoma, one of the most prevalent forms of liver cancer. In studies utilizing HepG2 human hepatoma cells, this compound exhibited anti-proliferative and pro-apoptotic properties nih.gov. When combined with vincristine, another anti-cancer drug, a synergistic effect was observed, leading to a significant reduction in the viability of HepG2 cells at lower doses than when either compound was used alone.

Furthermore, the anti-proliferative capacity of this compound has been observed in hematological malignancies. Research on chronic B lymphocytic leukemia cells has highlighted the compound's ability to induce apoptosis and inhibit cell proliferation, indicating its potential therapeutic relevance in leukemia nih.gov.

| Cancer Cell Line | Observed Effect | Key Findings |

|---|---|---|

| C6 Glioma Cells | Inhibition of cell proliferation | Demonstrates dose- and time-dependent inhibition. Synergistic effects observed when combined with cisplatin nih.govnih.gov. |

| HepG2 (Hepatocellular Carcinoma) | Inhibition of cell viability and proliferation | Synergistic anti-tumor effects when used in combination with vincristine nih.gov. |

| Chronic B Lymphocytic Leukemia Cells | Anti-proliferative and pro-apoptotic | Induces apoptosis and inhibits the proliferation of leukemia cells nih.gov. |

This compound actively induces apoptosis, or programmed cell death, in cancer cells through the modulation of specific cellular pathways. A primary mechanism involves the induction of mitochondrial dysfunction. In C6 glioma cells, treatment with this compound leads to a significant depolarization of the mitochondrial membrane potential nih.gov. This disruption of mitochondrial integrity is a critical early event in the apoptotic cascade.

The apoptotic process is further mediated by the activation of caspases, a family of proteases essential for the execution of apoptosis. Studies have shown that this compound treatment, particularly in combination with cisplatin, leads to the activation of initiator caspases, including caspase-8 and caspase-9, as well as the executioner caspase, caspase-3, in C6 glioma cells nih.govnih.gov. The activation of caspase-9 is indicative of the intrinsic, mitochondria-mediated apoptotic pathway nih.gov. While the modulation of the Bax/Bcl-2 protein ratio is a key regulator of mitochondrial apoptosis, specific studies detailing the direct effect of this compound on this ratio are not extensively documented. However, the observed mitochondrial depolarization and subsequent caspase-9 activation strongly suggest the involvement of the intrinsic apoptotic pathway.

| Cellular Pathway | Mechanism of Action | Experimental Evidence (in C6 Glioma Cells) |

|---|---|---|

| Mitochondrial Dysfunction | Induces depolarization of the mitochondrial membrane potential. | Treatment with this compound resulted in a 32% depolarization of the mitochondrial membrane nih.gov. |

| Caspase Activation | Activates initiator caspase-8. | Combined treatment with cisplatin led to a 12.5% increase in caspase-8 activation after 6 hours nih.govnih.gov. |

| Activates initiator caspase-9. | Treatment with this compound alone resulted in 43.3% caspase-9 activation after 24 hours nih.govnih.gov. | |

| Activates executioner caspase-3. | Maximum caspase-3 activation was observed after 72 hours of combined treatment with cisplatin nih.govnih.gov. |

In addition to inducing apoptosis, this compound exerts its anti-cancer effects by regulating the cell cycle, the series of events that take place in a cell leading to its division and duplication. Uncontrolled cell cycle progression is a hallmark of cancer. Research has shown that related stilbenoid compounds can induce a cell cycle arrest in the G1 phase, preventing cells from entering the S phase, where DNA replication occurs nih.gov. While the specific molecular targets of this compound in cell cycle regulation are still under investigation, the arrest in the G1 phase is a common mechanism for many anti-proliferative agents. This G1 arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) khanacademy.org.

Antimicrobial and Antifungal Mechanisms

This compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria. In studies investigating its effects on Streptococcus pneumoniae, a gram-positive bacterium responsible for various respiratory infections, synthetic (±)-ε-viniferin was found to completely inhibit bacterial growth at a minimum inhibitory concentration (MIC) of 20 µM. Time-kill experiments revealed a significant reduction in bacterial count upon treatment.

The compound is also effective against gram-negative bacteria. Although specific MIC values for Escherichia coli and Pseudomonas aeruginosa are not detailed in the provided context, the potent antibiofilm activity against these bacteria suggests an underlying inhibitory effect on their growth and survival mechanisms.

Furthermore, research has highlighted the anti-staphylococcal efficacy of viniferin compounds. While the provided search results focus on α-viniferin showing excellent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with a MIC value of 7.8 μg/ml, this points to the potential of viniferin isomers, including this compound, as antibacterial agents against this significant pathogen.

| Bacterium | Type | Observed Effect | Effective Concentration |

|---|---|---|---|

| Streptococcus pneumoniae | Gram-positive | Complete inhibition of bacterial growth. | MIC of 20 µM. |

| Escherichia coli | Gram-negative | Inhibition of biofilm formation, suggesting growth inhibition. | Not specified. |

| Pseudomonas aeruginosa | Gram-negative | Inhibition of biofilm formation, suggesting growth inhibition. | Not specified. |

| Staphylococcus aureus | Gram-positive | Excellent anti-staphylococcal efficacy (data for α-viniferin). | MIC of 7.8 μg/ml (for α-viniferin). |

Bacterial biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antibiotics. This compound has shown significant potential in combating these resilient structures.

Studies have demonstrated that ε-viniferin can inhibit the formation of biofilms by Pseudomonas aeruginosa and enterohemorrhagic Escherichia coli O157:H7 without affecting the growth of planktonic (free-floating) cells. This suggests a specific mechanism of action against the developmental processes of biofilms.

In addition to preventing biofilm formation, ε-viniferin can also eradicate pre-established biofilms. In the case of S. pneumoniae, treatment with ε-viniferin at its MIC and twice its MIC actively dismantled existing biofilms and killed the bacteria within them. The underlying mechanism appears to involve the disruption of the bacterial cell membrane's integrity, leading to alterations in cell permeability and eventual cell death.

| Bacterium | Biofilm Effect | Mechanism |

|---|---|---|

| Pseudomonas aeruginosa | Inhibition of biofilm formation. | Specific inhibition of biofilm development processes. |

| Escherichia coli O157:H7 | Inhibition of biofilm formation. | Specific inhibition of biofilm development processes. |

| Streptococcus pneumoniae | Eradication of pre-established biofilms. | Disruption of bacterial cell membrane integrity. |

Antifungal Efficacy against Plant Pathogens (e.g., Botrytis cinerea, Plasmopara viticola, Erysiphe necator)

This compound has been investigated for its potential as a natural antifungal agent against several significant plant pathogens affecting grapevines. Research indicates that its efficacy varies depending on the target fungus.

Studies have shown that ε-viniferin is active against Plasmopara viticola, the oomycete responsible for downy mildew, which is one of the most destructive diseases in vineyards. nih.govresearchgate.netnih.gov In contrast, its activity against Botrytis cinerea, the fungus that causes gray mold, is reported to be low. nih.govresearchgate.netnih.gov While some stilbenes are effective against B. cinerea, ε-viniferin's contribution to this defense appears to be modest. nih.gov

Regarding powdery mildew, caused by Erysiphe necator, current research suggests that ε-viniferin does not inhibit the germination of its conidia. nih.govresearchgate.netnih.gov While crude extracts of grapevine canes containing a mixture of stilbenoids have shown significant antifungal activity against these three major pathogens, the specific role of this compound appears to be most relevant in the context of P. viticola. nih.gov

Antiviral Modulatory Actions

(+)-epsilon-Viniferin has emerged as a promising inhibitor of the Hepatitis C virus (HCV) replication. nih.govresearcher.lifedoaj.org As a resveratrol dimer, it belongs to a class of oligostilbenoid compounds known for their antimicrobial activities. nih.govresearcher.lifedoaj.org The primary mechanism for its anti-HCV action is the suppression of the viral NS3 helicase, an enzyme crucial for the HCV life cycle. nih.govresearcher.life

In vitro studies have evaluated different forms of (+)-ε-viniferin, including a version extracted from grapevine root (EVF) and a chemically synthesized, non-acetylated version (SVF). nih.govekb.eg Both forms demonstrated effective inhibition of HCV replication across different genotypes with minimal cytotoxicity. nih.gov The synthesized version (SVF) showed particularly potent antiviral activity in genotype 1b HCV replicon cells. nih.gov This inhibition of HCV genome replication leads to a significant reduction in the expression of viral proteins. nih.govresearcher.life

The table below summarizes the inhibitory concentrations (EC50) of different viniferin versions against HCV replication in replicon cell models.

| Compound Version | HCV Genotype | EC50 (μM) | Reference |

|---|---|---|---|

| Extracted (+)-ε-viniferin (EVF) | Genotype 1b | 7.0 | nih.gov |

| Synthesized (+)-ε-viniferin (SVF) | Genotype 1b | 1.7 | nih.gov |

| Penta-acetylated Synthesized (+)-ε-viniferin (SVF-5Ac) | Genotype 1b | 10.4 | nih.gov |

Cardiovascular Protective Mechanisms in Cellular Models

In cellular models, this compound has demonstrated significant potential in protecting and improving the function of vascular endothelial cells (VECs). nih.govresearchgate.net Studies have shown that it enhances the proliferation of these cells, a key process in maintaining the integrity of the vascular endothelium. nih.govgrape-resveratrol.org Furthermore, ε-viniferin effectively stimulates the wound repair process in cultured VECs. grape-resveratrol.org This action is crucial for recovering from vascular injury and preventing the development of atherosclerotic lesions. Notably, in comparative studies, ε-viniferin was found to be more potent than its monomer, resveratrol, in promoting these protective effects on VECs. nih.govresearchgate.netgrape-resveratrol.org

Further investigation into the molecular mechanisms of this compound has revealed its influence on key cytoprotective proteins. The compound has been shown to induce the expression of Sirtuin 1 (SIRT1) and Heme Oxygenase-1 (HO-1) in vascular endothelial cells. researchgate.netresearchgate.net

SIRT1 is a protein deacetylase that plays a vital role in protecting the vasculature by regulating processes like cell senescence, inflammation, and oxidative stress. nih.govnih.govmdpi.com It can deacetylate eNOS, leading to its activation and enhanced NO production. mdpi.com Heme Oxygenase-1 (HO-1) is a stress-inducible enzyme with potent antioxidant and anti-inflammatory properties within the vascular system. nih.govnih.gov By upregulating HO-1, endothelial cells are better protected from oxidative stress-induced damage and apoptosis. nih.govresearchgate.net The induction of both SIRT1 and HO-1 by ε-viniferin represents a significant mechanism for its cardiovascular protective effects, contributing to the maintenance of endothelial health and function. researchgate.netresearchgate.net

Neurobiological Activity Mechanisms

This compound has been investigated for its neuroprotective capabilities in preclinical models of brain injury. Studies have specifically examined its effects against ischemic brain damage in rats and against excitotoxicity in cultured neurons. perflavory.combohrium.com Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. iiarjournals.org This process is a key component of the damage seen in ischemic stroke and several neurodegenerative diseases. mdpi.com

One of the proposed mechanisms for neuroprotection involves the sirtuin family of proteins. Overexpression of Sirtuin 3 (SIRT3), a mitochondrial deacetylase, has been shown to protect cultured mouse primary cortical neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxic injury. acs.org Given that epsilon-viniferin can increase SIRT3 levels, this pathway may contribute to its protective effects against excitotoxic neuronal damage. iiarjournals.org

A primary pathological hallmark of Alzheimer's disease is the accumulation and aggregation of amyloid-β (Aβ) peptide into senile plaques in the brain. iiarjournals.org The inhibition of Aβ fibril formation is therefore a significant therapeutic target. iiarjournals.org In vitro studies have demonstrated that ε-viniferin glucoside, a derivative of ε-viniferin, effectively inhibits the aggregation of full-length Aβ peptides (Aβ1-40 and Aβ1-42) and reduces their associated cytotoxicity in PC12 cells. iiarjournals.org

Furthermore, research on a mouse primary cellular model of Alzheimer's disease reported that trans ε-viniferin not only inhibits amyloid aggregation but also induces the disaggregation of existing Aβ fibrils. perflavory.comiiarjournals.org This dual action suggests a potent role in reducing amyloid plaque burden. Comparative studies have indicated that ε-viniferin demonstrates higher efficiency in this disaggregation activity than its monomer, resveratrol. perflavory.com

The biological activities of this compound are linked to its ability to modulate key intracellular signaling pathways, particularly those involving sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. iiarjournals.org Research has shown that trans-(-)-epsilon-viniferin increases the levels of mitochondrial Sirtuin 3 (SIRT3) and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. iiarjournals.orgresearchgate.net This SIRT3/AMPK pathway activation was demonstrated to be protective in cellular models of Huntington's Disease. iiarjournals.orgresearchgate.net

Additionally, studies have found that ε-viniferin significantly elevates the expression of Sirtuin 1 (SIRT1). nih.gov The function of ε-viniferin in adipocytes was blocked by a SIRT1 inhibitor, confirming the compound's reliance on this pathway. nih.gov SIRT1 is critically involved in neuroprotection and has been shown to reduce the expression of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The reduction of ROCK1 is significant as it suppresses a pathway that inhibits α-secretase, an enzyme that processes amyloid precursor protein in a non-amyloidogenic fashion, thereby decreasing the formation of toxic Aβ species. While direct evidence linking ε-viniferin to the SIRT1-ROCK1 axis in neurodegeneration is still developing, its demonstrated influence on SIRT1 levels points to a strong mechanistic connection. nih.gov

Anti-Adipogenic and Metabolic Regulatory Mechanisms (Pre-clinical)

In preclinical studies using murine 3T3-L1 pre-adipocyte cell lines, ε-viniferin has demonstrated significant anti-adipogenic properties by inhibiting the accumulation of lipids during adipocyte differentiation. Treatment of these cells with ε-viniferin resulted in a dose-dependent reduction in triglyceride content.

One study compared its effects to trans-resveratrol, showing that ε-viniferin was more potent at reducing lipid accumulation. At concentrations of 25 μM and 50 μM, ε-viniferin significantly decreased triglyceride accumulation by 37% and 72%, respectively. In contrast, only the higher 50 μM dose of trans-resveratrol caused a significant decrease. Another study using lower doses of ε-viniferin (2.5, 5, and 10 μM) also observed a significant, dose-dependent reduction in lipid accumulation.

The anti-adipogenic effects of this compound are mechanistically linked to its ability to modulate the expression of key genes that govern adipogenesis. The master regulator of adipocyte differentiation is the Peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor and transcription factor. researchgate.net The induction of PPARγ is a critical step that initiates the cascade of gene expression leading to the mature adipocyte phenotype. acs.org

Studies in 3T3-L1 cells have shown that treatment with a high dose (50 μM) of ε-viniferin significantly reduces the gene expression of PPARγ. This suppression of the primary adipogenic transcription factor provides a direct mechanism for the observed inhibition of lipid accumulation and differentiation. By downregulating PPARγ, ε-viniferin effectively halts the transcriptional program required for pre-adipocytes to develop into fat-storing cells.

Reduction of Glucose Absorption in Intestinal Models

Pre-clinical investigations using in vitro models of porcine small intestines have demonstrated that ε-viniferin can reduce glucose absorption. The primary mechanism identified is the inhibition of the sodium-dependent glucose cotransporter 1 (SGLT1) researchgate.net. SGLT1 is a key protein responsible for the uptake of glucose and galactose from the intestinal lumen into enterocytes nih.gov.

In a study utilizing Ussing chambers with porcine jejunum and ileum mucosal tissues, preincubation with ε-viniferin at a concentration of 0.3 mmol/L significantly decreased the glucose-induced increases in short-circuit currents, which is an indicator of electrogenic glucose transport mdpi.com. Further experiments with brush border membrane vesicles (BBMV) confirmed these findings, showing a significant reduction in sodium-dependent glucose uptake after treatment with ε-viniferin mdpi.com. These results suggest a direct influence on the SGLT1 transport system researchgate.netmdpi.com.

Another study screening a library of bioactive compounds identified (+)-ε-viniferin as an inhibitor of both SGLT1 and SGLT2, with an IC50 value of 58 ± 18 μmol/L for SGLT1 nih.gov. This inhibitory action on a key intestinal glucose transporter highlights a potential mechanism for modulating glucose homeostasis.

Inhibitory Effect of ε-Viniferin on SGLT1

| Model System | Compound | Concentration | Effect | Reference |

|---|---|---|---|---|

| Porcine Jejunum and Ileum (Ussing Chamber) | ε-Viniferin | 0.3 mmol/L | Significantly decreased glucose-induced short-circuit currents | mdpi.com |

| Porcine Brush Border Membrane Vesicles (BBMV) | ε-Viniferin | 0.3 mmol/L | Significantly decreased sodium-dependent glucose uptake | mdpi.com |

| Screening Assay | (+)-ε-Viniferin | IC50: 58 ± 18 μmol/L | Inhibition of SGLT1 | nih.gov |

Inhibition of Enzymes Involved in Lipid Synthesis (e.g., HMG-CoA Reductase)

(+)-ε-Viniferin has been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway mdpi.comnih.govjmir.org. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in producing cholesterol and other isoprenoids nih.govjmir.org.

In a study on high-fat-diet-induced obesity in mice, (+)-ε-viniferin extracted from the roots of Vitis thunbergii var. taiwaniana was found to inhibit HMG-CoA reductase mdpi.com. This inhibitory activity was associated with a reduction in lipid deposits in 3T3-L1 adipocytes and improvements in several metabolic parameters in the mice, including lower body weight, blood glucose, total cholesterol, and low-density lipoprotein levels mdpi.com. The suppression of HMG-CoA is considered a key part of its anti-adipogenesis activity mdpi.com.

Other Identified Biological Activities (Pre-clinical)

Hepatoprotective Effects

Pre-clinical studies have indicated that ε-viniferin possesses hepatoprotective properties, particularly in combination with trans-resveratrol. In a study using a rat model of severe acute liver failure induced by thioacetamide (TAA), a combination of trans-resveratrol and trans-ε-viniferin (5 mg/kg each) demonstrated significant protective effects nih.govmdpi.com.

The combination treatment led to a significant decrease in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and superoxide dismutase (SOD) activity, while restoring the activities of catalase (CAT) and glutathione S-transferase (GST) in the liver nih.govmdpi.com. This suggests a protective role on the antioxidant pathway nih.govmdpi.com.

Furthermore, the stilbene combination reduced the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) nih.govmdpi.com. It also upregulated the anti-inflammatory cytokine interleukin-10 (IL-10) and inhibited matrix metalloproteinase-9 (MMP-9), which is involved in tissue remodeling and degradation nih.govmdpi.com. These actions collectively contribute to reducing liver inflammation and DNA damage, suggesting that the addition of ε-viniferin to resveratrol may be more effective for hepatoprotection than resveratrol alone nih.gov.

Hepatoprotective Mechanisms of ε-Viniferin in Combination with Resveratrol

| Biochemical Marker/Pathway | Observed Effect | Implication | Reference |

|---|---|---|---|

| TBARS and SOD activity | Significantly decreased | Reduction of Oxidative Stress | nih.govmdpi.com |

| CAT and GST activities | Restored | Enhancement of Antioxidant Defense | nih.govmdpi.com |

| TNFα, iNOS, COX-2 expression | Reduced | Anti-inflammatory Effect | nih.govmdpi.com |

| IL-10 expression | Upregulated | Anti-inflammatory Effect | nih.govmdpi.com |

| MMP-9 expression | Inhibited | Protection against tissue degradation | nih.govmdpi.com |

| DNA Damage | Reduced | Genomic Stability Protection | mdpi.com |

Anti-Melanogenic Activity

Research has identified anti-melanogenic properties associated with viniferin compounds. Melanogenesis is the process of melanin synthesis, and its overactivity can lead to hyperpigmentation disorders nih.govmdpi.com. The key regulatory enzyme in this process is tyrosinase, and its activity is controlled by the microphthalmia-associated transcription factor (MITF) nih.govmdpi.comnih.gov.

While much of the specific research has focused on other isomers like α-viniferin, general reviews of viniferins include anti-melanogenic activity as one of their potential biological effects nih.gov. The mechanism of action for related compounds involves the inhibition of tyrosinase activity and the downregulation of proteins such as MITF and tyrosinase-related protein 1 (TRP-1) nih.govmdpi.commdpi.com. This is often mediated through the suppression of signaling pathways involving protein kinase A (PKA) and cAMP-response element binding protein (CREB) nih.govmdpi.com. Although direct and extensive studies on the specific anti-melanogenic activity of this compound are not as prevalent, its inclusion within the broader class of viniferins suggests potential in this area nih.gov.

Antidiarrheal Activity

The potential for viniferin and its derivatives to exhibit antidiarrheal activity has been noted in comprehensive reviews of its pharmacological properties nih.gov. Preclinical models for evaluating antidiarrheal efficacy often involve inducing diarrhea in animals using agents like castor oil or magnesium sulfate (B86663) and then measuring reductions in the frequency and weight of fecal output researchgate.netnih.govdovepress.com. The mechanisms underlying such activity can include the inhibition of gastrointestinal motility and the reduction of intestinal fluid accumulation (enteropooling) researchgate.netnih.gov. While antidiarrheal activity is listed as a property of the broader viniferin class, specific preclinical studies detailing the effects of this compound in these models are required for a complete mechanistic understanding nih.gov.

Anthelminthic Activity

Anthelminthic activity is another biological effect attributed to the viniferin class of compounds in scientific reviews nih.gov. Studies on related phytostilbenes, such as resveratrol and α-viniferin, have demonstrated their potential to act against helminth parasites. For instance, research on Raillietina echinobothrida, a cestode parasite, showed that these compounds caused a significant decrease in the activity of acetylcholinesterase and nitric oxide synthase, crucial enzymes in the neuromuscular system of the parasite researchgate.net. This disruption of neurotransmitter systems is a plausible mechanism for anthelminthic action. Although this specific research did not focus on ε-viniferin, the documented activity of its related stilbenes suggests a potential area for future investigation into the anthelminthic properties of this compound nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of + Cis Epsilon Viniferin

Comparative Analysis of Biological Activities with Resveratrol (B1683913) and Other Stilbenoids

Research has consistently shown that the biological activities of epsilon-viniferin (B1682455), including the (+)-cis isomer, can differ significantly from its well-known monomer, resveratrol, and other related stilbenoids like delta-viniferin (B1206123) and alpha-viniferin (B15508).

In several studies, ε-viniferin has demonstrated more potent biological effects than resveratrol itself. researchgate.net For instance, ε-viniferin was found to be more effective than its monomer, resveratrol, in improving the functions of vascular endothelial cells and the heart. It has also shown greater effectiveness in inhibiting the proliferation and migration of vascular smooth muscle cells. Furthermore, in the context of anti-obesity effects, ε-viniferin exhibited higher anti-adipogenesis activity in 3T3-L1 cells compared to trans-resveratrol, significantly suppressing lipid accumulation. mdpi.com

When compared to other resveratrol dimers, the activities can vary. Delta-viniferin, an isomer of ε-viniferin, has also been a subject of investigation. mdpi.comnih.gov Both ε-viniferin and δ-viniferin have been shown to protect vascular endothelial cells, though with different potencies and efficacies. nih.gov For instance, at a concentration of 5 μM, both ε-viniferin and δ-viniferin significantly stimulated wound repair in vascular endothelial cells, an effect not observed with resveratrol at the same concentration. nih.gov Notably, the increased levels of wound repair induced by 10 and 20 μM ε-viniferin were significantly higher than those stimulated by the same concentrations of resveratrol. nih.gov

Alpha-viniferin, a trimer of resveratrol, has also been studied for its biological activities, which include inhibiting protein kinase C. google.com While direct comparative studies between (+)-cis-epsilon-viniferin and alpha-viniferin are less common, the existing literature suggests that oligomerization of resveratrol into dimers and trimers often leads to enhanced or altered biological activities compared to the monomer. google.comacs.org

Table 1: Comparative Biological Activities of Stilbenoids

| Compound | Biological Activity | Comparative Efficacy | Source |

|---|---|---|---|

| This compound | Cardioprotective, Anti-obesity | More effective than resveratrol in improving vascular endothelial cell function and inhibiting adipogenesis. | researchgate.netmdpi.com |

| Resveratrol | Cardioprotective, Anti-obesity | Less effective than ε-viniferin in certain cellular models. researchgate.netmdpi.com | researchgate.netmdpi.com |

| delta-Viniferin | Cardioprotective | Shows wound repair activity in vascular endothelial cells, similar to ε-viniferin but with different potency. | nih.gov |

| alpha-Viniferin | Protein Kinase C Inhibition | Known for its role as a protein kinase C inhibitor. | google.com |

Influence of Stereoisomerism (cis vs. trans) on Biological Efficacy

The spatial arrangement of atoms, or stereoisomerism, plays a critical role in the biological efficacy of epsilon-viniferin. The molecule has two stereochemical centers, which allows for the existence of four potential stereoisomers: (±)-trans-ε-viniferin and (±)-cis-ε-viniferin. researchgate.net The "cis" and "trans" designations refer to the relative orientation of the substituents on the dihydrofuran ring.

The trans-isomer of resveratrol is generally more stable than the cis-isomer. wiley.com This stability difference can influence their biological activities. For example, in studies on platelet aggregation, cis-resveratrol (B22520) was found to be less effective than trans-resveratrol. mdpi.com Similarly, cis-resveratrol showed limited inhibitory effect on the proliferation of certain endothelial cells compared to its trans counterpart. mdpi.com

While much of the research has focused on trans-ε-viniferin, the stereochemistry of the molecule is a key determinant of its interaction with biological targets. The specific three-dimensional shape of the cis and trans isomers dictates how they fit into the active sites of enzymes or bind to cellular receptors, thereby influencing their biological response. The exposure of trans-ε-viniferin to ultraviolet radiation can lead to its isomerization, highlighting the potential for conversion between these forms. researchgate.net

Impact of Chemical Modifications (e.g., Glycosylation, Acetylation) on Activity Profile

Chemical modifications such as glycosylation (the addition of a sugar moiety) and acetylation (the addition of an acetyl group) can significantly alter the activity profile of stilbenoids, including this compound.

Glycosylation is a common modification of plant secondary metabolites that can change their physicochemical and biological properties. mdpi.com The addition of a sugar molecule generally increases the water solubility of the compound, which can affect its absorption, distribution, metabolism, and excretion in biological systems. mdpi.com Glycosylation can also protect the parent molecule from oxidation, potentially prolonging its biological half-life. mdpi.com For resveratrol, its glycosylated form, piceid, is thought to aid in its storage and translocation within plant tissues. acs.org While specific studies on the glycosylation of this compound are limited, the general principles suggest that this modification would likely impact its bioavailability and activity.

Acetylation , the addition of an acetyl group, can also influence biological activity. The degree of acetylation of related compounds has been shown to affect their ability to elicit phytoalexins (plant defense compounds) in grapevines. researchgate.net While direct studies on the acetylation of this compound are not prevalent in the reviewed literature, it is a common strategy in medicinal chemistry to modify the lipophilicity and membrane permeability of a compound, which in turn can alter its biological efficacy.

Table 2: Effects of Chemical Modifications on Stilbenoids

| Modification | Effect on Physicochemical Properties | Potential Impact on Biological Activity | Source |

|---|---|---|---|

| Glycosylation | Increases water solubility, may protect from oxidation. | Can alter bioavailability, biological half-life, and compartmentalization. May influence interaction with biological targets. | acs.orgmdpi.com |

| Acetylation | Can modify lipophilicity and membrane permeability. | Can alter the ability to induce cellular responses and overall efficacy. | researchgate.net |

Analysis of Functional Groups and Spatial Arrangements on Specific Mechanisms

The specific biological mechanisms of this compound are dictated by its functional groups and their spatial arrangement. The molecule is a resveratrol dimer, meaning it is composed of two resveratrol units linked together. This dimerization creates a more complex and rigid structure compared to the monomer.

The key structural features of epsilon-viniferin include multiple hydroxyl (-OH) groups on its phenolic rings and a dihydrofuran ring system. The number and position of hydroxyl groups are known to be critical for the antioxidant activity of stilbenoids, with a higher number of hydroxyl groups generally correlating with greater free-radical scavenging capacity. wiley.com

The spatial arrangement of these functional groups is crucial for specific interactions with biological targets. For instance, the three-dimensional shape of the molecule, determined by its cis or trans configuration, influences how it binds to enzymes and receptors. This precise fit is essential for its biological effects, such as the inhibition of certain enzymes or the modulation of signaling pathways. The dihydrofuran ring, a central feature of epsilon-viniferin, and the specific linkage between the two resveratrol units, contribute to its unique shape and biological activity profile, distinguishing it from other resveratrol dimers like delta-viniferin, which has a different linkage. mdpi.comnih.gov

Biotechnological Production and Elicitation Strategies for Research Material

Cell Culture Systems for Enhanced (+)-cis-epsilon-Viniferin Production

Plant cell suspension cultures are a key technology for the in vitro production of valuable secondary metabolites, including stilbenes. acs.orgkemdikbud.go.id Vitis vinifera cell cultures, in particular, have been extensively studied for their ability to synthesize resveratrol (B1683913) and its derivatives, such as ε-viniferin, when subjected to specific stimuli. tandfonline.comd-nb.info

The successful production of this compound in cell culture is highly dependent on the composition of the culture medium and the physical growth conditions. Research has shown that the choice of grapevine cultivar (genotype), the basal medium, and the growth phase of the cells at the time of induction are critical factors. tandfonline.comd-nb.info For instance, cell suspension cultures of Vitis vinifera cv. Negramaro were established from leaflet explants on an agarised G5V medium. d-nb.info After establishing the callus, the cells were transferred to a liquid medium for suspension culture. d-nb.info

Studies on different Vitis vinifera cultivars, such as 'Red Globe' and 'Michele Palieri', have demonstrated that stilbene (B7821643) production is genotype-dependent, with the 'Red Globe' cultivar showing a better response to elicitation. tandfonline.comtandfonline.com The timing of elicitor addition is also crucial; adding methyl jasmonate during the first half of the exponential growth phase has been shown to effectively enhance stilbene accumulation. tandfonline.comacs.org While some studies focus on the production of resveratrol glucosides like piceid, others report the significant accumulation of ε-viniferin in both the cells and the culture medium following elicitation. tandfonline.comtandfonline.com

Table 1: Effect of Cultivar and Elicitation on Stilbene Production in Vitis vinifera Cell Cultures

| Cultivar | Elicitor | Key Stilbenes Produced | Peak Production Time (Callus) | Reference |

|---|---|---|---|---|

| Michele Palieri | Methyl Jasmonate | trans-Piceid, ε-Viniferin | 22 days | tandfonline.com |

| Red Globe | Methyl Jasmonate | trans-Piceid, ε-Viniferin | 22 days | tandfonline.comtandfonline.com |

| Negramaro | Jasmonic Acid | Viniferins, trans-Resveratrol | Not Specified | d-nb.info |

This table is interactive. Click on the headers to sort the data.

To overcome the natural limitations of metabolic pathways, genetic engineering offers a powerful strategy to boost the production of desired compounds. A significant approach has been to target key enzymatic steps in the stilbene biosynthetic pathway. researchgate.net The phenylpropanoid pathway, which produces the precursor L-phenylalanine, is a primary target. uniroma1.it

In one study, Vitis vinifera (cv. Gamay Red) cell cultures were metabolically engineered to enhance stilbene production. researchgate.net The cells were co-transformed with two genes: AroG*, a gene from E. coli that codes for a feedback-insensitive version of DAHP synthase, and a stilbene synthase (STS) gene. researchgate.net This dual approach aimed to increase the supply of the precursor phenylalanine while simultaneously enhancing its conversion into stilbenes. The resulting transgenic cell lines showed a dramatic increase in stilbene accumulation, achieving a 74-fold increase in viniferin (B1239022) content, which reached levels of 0.74 mg/g dry weight. researchgate.net

Application of Elicitors (e.g., Jasmonic Acid, Methyl Jasmonate, UV-C Radiation)

Elicitors are compounds that mimic biotic or abiotic stress, triggering plant defense responses that include the synthesis of phytoalexins like this compound. uniroma1.itmdpi.com The application of elicitors to plant cell cultures is a widely used strategy to significantly increase the yield of secondary metabolites. nih.gov